Isoprene
Description
Historical Perspectives in Isoprene (B109036) Science
The history of this compound research is closely linked to the study of natural rubber. Michael Faraday first determined the empirical formula of rubber as C₅H₈ in 1829. acs.org In 1860, Greville Williams obtained a liquid with the same formula by distilling rubber, which he named "this compound," recognizing it as the "mother substance" of natural rubber. acs.orgacs.orgcapes.gov.br This marked a pivotal moment, establishing this compound as the fundamental repeating unit of this important natural polymer.
Early attempts to synthesize rubber from this compound followed, with Gustave Bouchardat observing the formation of a rubber-like substance by heating this compound with hydrochloric acid in 1879. acs.org William Tilden further advanced synthetic rubber technology in 1882 by obtaining this compound from cracking turpentine, although the polymerization process was slow. acs.org
A significant breakthrough occurred in 1911 when Francis Matthews and Carl Harries independently discovered that sodium could catalyze the polymerization of this compound more rapidly. acs.org This finding paved the way for the development of synthetic rubber production. During World War I, Germany produced methyl rubber by polymerizing methylthis compound due to a natural rubber blockade, although this product was considered inferior. acs.org The period between World War I and II saw the development of sodium-polymerized butadiene rubber (Buna rubber) in Germany and the USSR, and later, the emulsion copolymerization of butadiene and styrene (B11656) (Buna S) in the 1930s, which proved to be more durable than natural rubber when compounded with carbon black. acs.orgcapes.gov.br The urgent need for synthetic rubber during World War II further accelerated research and industrial production, particularly of Buna S (similar to GR-S) in the United States. acs.orgcapes.gov.br
Beyond its role in rubber, the concept of the "this compound rule," proposed by Otto Wallach in 1887, recognized that many plant substances have formulas that are small multiples of C₅H₈, suggesting they are built from this compound units. britannica.com This rule has been instrumental in understanding the structure of terpenes and terpenoids. britannica.com
The study of this compound emissions from plants began in the 1950s, with the first report published in 1957 by Professor Guivi Sanadze, revealing that plants release this hydrocarbon into the atmosphere. numberanalytics.comnih.gov This discovery opened up new avenues of research into the biological and environmental roles of this compound.
Scope and Significance of this compound Research in Contemporary Science
This compound research in contemporary science is broad and highly significant, touching upon atmospheric chemistry, climate science, plant biology, and even human physiology. This compound is the single largest source of non-methane hydrocarbons emitted into the atmosphere, with global emissions vastly surpassing those of other VOCs, primarily from terrestrial vegetation. acs.orgmdpi.comoup.complantae.orgnih.gov
Its high reactivity in the atmosphere significantly impacts atmospheric chemistry. plantae.orgnih.gov this compound oxidation affects the oxidizing capacity of the atmosphere and influences the tropospheric burdens of various species, including ozone (O₃), carbon monoxide (CO), methane (B114726) (CH₄), organic peroxides (ROOH), secondary organic aerosol (SOA), and organic nitrates (RONO₂). mdpi.com The oxidation mechanism of this compound has been a subject of intense study, with recent research providing improved understanding of processes like HOₓ recycling through 1,6-H and 1,5-H shift reactions. mdpi.com
Furthermore, this compound is a significant precursor to secondary organic aerosol (SOA) formation. mdpi.comoup.comnih.govnih.govacs.orgacs.org this compound-derived SOA can account for a substantial portion of the global total SOA. oup.com Research has identified epoxide intermediates like this compound epoxydiols (IEPOX) and methacrylic acid epoxide (MAE) as critical gas-phase precursors leading to this compound SOA formation through acid-catalyzed multiphase chemistry. oup.comacs.org Studies have also shown that combustion-related this compound can contribute substantially to wintertime SOA formation. oup.com
In plant biology, this compound emission is recognized as a mechanism for coping with abiotic stresses, such as high temperatures and oxidative stress. numberanalytics.complantae.orgnih.govnih.gov this compound can enhance thermotolerance by stabilizing thylakoid membranes and protect against oxidative damage by scavenging reactive oxygen species (ROS). numberanalytics.comnih.govnih.gov However, the exact mechanisms and the factors determining which plant species emit this compound remain areas of active research. plantae.orgnih.gov
This compound is also found in human breath, and recent research has begun to unravel its metabolic origins, linking it to muscular metabolism and cholesterol synthesis pathways. wikipedia.orgowlstonemedical.comspringernature.com This has opened possibilities for this compound to be explored as a potential noninvasive biomarker in clinical sciences, particularly in areas related to musculoskeletal metabolism and exercise science. owlstonemedical.comspringernature.com
The industrial significance of this compound remains high, primarily as a monomer for the production of synthetic rubber, including polythis compound and butyl rubber, used extensively in tires and adhesives. acs.orgbritannica.comgrandviewresearch.com
Multidisciplinary Approaches to this compound Investigations
Investigating this compound necessitates a multidisciplinary approach, integrating knowledge and techniques from chemistry, physics, biology, atmospheric science, and computational modeling.
Atmospheric chemists and physicists utilize advanced measurement techniques, such as mass spectrometry and spectroscopic methods, to quantify this compound emissions, study its oxidation products, and understand its reaction pathways in the atmosphere. eurekalert.orgfnasjournals.comresearchgate.netfnasjournals.com Satellite data, such as formaldehyde (B43269) (HCHO) columns from instruments like OMI, are used to estimate this compound emissions on regional and global scales. aeronomie.be
Biologists and plant scientists employ molecular biology, biochemistry, and ecophysiological techniques to study this compound biosynthesis in plants, the regulation of this compound synthase (IspS) activity, and the physiological roles of this compound in stress tolerance. numberanalytics.comnih.govnih.govoup.com Research on this compound-degrading bacteria in various environments, including soils and marine sediments, involves molecular ecology techniques to understand microbial this compound cycling. mdpi.com
Computational modeling plays a critical role in simulating this compound emissions, atmospheric transport, and chemical transformations. Models like MEGAN (Model of Emissions of Gases and Aerosols from Nature) are used to estimate biogenic emissions based on factors like vegetation type, temperature, and light. mdpi.comacs.orgacs.orgbccresearch.comnilu.com Coupled models, such as SURFEX–MEGAN, integrate surface process modeling to improve the estimation of biogenic fluxes. nilu.com Computational chemistry methods, including quantum chemical calculations, are employed to study the molecular properties and interactions of this compound and its complexes, providing insights into its behavior in different environments, including the interstellar medium. fnasjournals.comresearchgate.netfnasjournals.com
Research into the health effects of this compound-derived SOA involves collaborations between atmospheric scientists and toxicologists, utilizing techniques to generate and characterize SOA particles and assess their biological impacts on human cells. acs.org
The study of this compound in human breath involves collaborations between clinicians, biochemists, and analytical chemists, using techniques like breath analysis and genetic sequencing to identify metabolic pathways and potential biomarkers. owlstonemedical.comspringernature.com
This integration of diverse methodologies is essential for a comprehensive understanding of this compound, from its molecular properties and biological production to its far-reaching environmental and potential health implications.
Selected this compound Emission Data
This compound emission rates vary significantly depending on vegetation type and environmental conditions. Table 1 presents some example data on this compound emission capacities from different vegetation types, highlighting the dominance of broadleaf tropical forests as a source. mdpi.com
| Vegetation Type | Estimated this compound Emission (% of total) |
| Broadleaf Tropical Forests | 84.5 |
| Temperate Shrubs | 10.0 |
| Cool and Warm Grass | 4.0 |
| Needleleaf Forest (Boreal) | 1.5 |
Table 1: Estimated Global this compound Emissions by Vegetation Type mdpi.com
Table 2 provides examples of measured and modeled this compound mixing ratios in different locations, illustrating the spatial variability and the use of models for evaluation. mdpi.com
| Location | Measurement Technique | Measured Mixing Ratio (ppb) | Modeled Mixing Ratio (ppb) |
| Amazonian Ecoregion | Varied | High variation | Varied |
| Tropical Forest | Varied | Varied | Varied |
| Anthropogenically Impacted Rural | Varied | 0.1–10 (NOₓ range) | Significant O₃ production |
Table 2: Examples of Measured and Modeled this compound Mixing Ratios mdpi.com
These tables illustrate the type of data generated in this compound research, focusing on emission sources and atmospheric concentrations, without including any dosage or safety information.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbuta-1,3-diene | |
|---|---|---|
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InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |
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InChI Key |
RRHGJUQNOFWUDK-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=C)C=C | |
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Related CAS |
26796-44-1, 6144-30-5, 9003-31-0 | |
| Record name | 1,3-Butadiene, 2-methyl-, dimer | |
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| Record name | 1,3-Butadiene, 2-methyl-, trimer | |
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| Record name | Polyisoprene | |
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DSSTOX Substance ID |
DTXSID2020761 | |
| Record name | Isoprene | |
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Molecular Weight |
68.12 g/mol | |
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Physical Description |
Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Boiling Point |
34.067 °C, 34 °C | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Flash Point |
-65 °F (-54 °C) (Closed cup) | |
| Record name | Isoprene | |
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Solubility |
In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Density |
0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Vapor Density |
2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |
| Record name | Isoprene | |
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| Record name | ISOPRENE | |
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Vapor Pressure |
550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
| Record name | Isoprene | |
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| Record name | Isoprene | |
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Impurities |
Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |
| Record name | Isoprene | |
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Color/Form |
Colorless volatile liquid, Colorless, watery liquid | |
CAS No. |
78-79-5, 9006-04-6 | |
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| Record name | ISOPRENE | |
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| Record name | Isoprene | |
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Melting Point |
-145.95 °C, -146 °C | |
| Record name | Isoprene | |
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Ii. Biosynthesis and Regulation of Isoprene
Isoprene (B109036) Biosynthesis Pathways
The production of IPP and DMAPP, the universal precursors for all isoprenoids, is accomplished through either the MVA or the MEP pathway. researchgate.netwikipedia.org The distribution of these pathways varies across different organisms. Eukaryotes and archaea primarily utilize the MVA pathway, while most bacteria, green algae, and the plastids of plants employ the MEP pathway. pnas.orgrsc.org Some bacteria and plants, however, possess both pathways. wikipedia.orgpnas.org
Methylerythritol 4-Phosphate (MEP) Pathway in this compound Synthesis
The MEP pathway, also known as the non-mevalonate pathway, is the primary route for this compound precursor biosynthesis in many bacteria, some eukaryotic parasites, and in the plastids of plant cells. rsc.orgwikipedia.org This pathway initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgtandfonline.com DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). rsc.org MEP undergoes several subsequent enzymatic steps, involving cytidylation, phosphorylation, and cyclization, to yield 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). researchgate.netrsc.org A reductive ring opening of MEcDP produces 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP), which is then reduced to both IPP and DMAPP. researchgate.net The MEP pathway requires the inputs of carbon from pyruvate and glyceraldehyde 3-phosphate, as well as ATP and reducing power (NADPH and ferredoxin). rsc.orgpnas.org
Mevalonate (B85504) (MVA) Pathway and its Contribution to this compound Precursors
The MVA pathway, also referred to as the HMG-CoA reductase pathway, is essential in eukaryotes, archaea, and some bacteria for the biosynthesis of IPP and DMAPP. wikipedia.org In plants, the MVA pathway operates in the cytosol, distinct from the plastid-localized MEP pathway. wikipedia.orgpnas.org The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netnih.gov HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, a key regulatory enzyme in this pathway. researchgate.netnih.gov Mevalonate is subsequently phosphorylated twice and decarboxylated to produce IPP. wikipedia.orgtandfonline.com IPP is then converted to its isomer, DMAPP, by an isomerase. researchgate.nettandfonline.com While the MVA pathway is well-known for its role in synthesizing precursors for sterols like cholesterol in mammals, it also contributes to the pool of IPP and DMAPP used for the biosynthesis of other isoprenoids, including those that can be converted to this compound in organisms possessing the necessary enzyme, this compound synthase. wikipedia.orgnih.govfrontiersin.org Studies using isotopic labeling have demonstrated that both MVA and MEP pathways can contribute to the synthesis of this compound units in plants, and there can be exchange of intermediates between the two pathways. nih.gov
A comparison of the two pathways is presented in the table below:
| Feature | Mevalonate (MVA) Pathway | Methylerythritol 4-Phosphate (MEP) Pathway |
| Primary Precursor | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |
| Key Intermediate | Mevalonate | 2-C-Methyl-D-erythritol 4-phosphate (MEP) |
| Organism Distribution | Eukaryotes, Archaea, Some Bacteria, Plant Cytosol | Most Bacteria, Green Algae, Plant Plastids |
| Location in Plants | Cytosol | Plastids |
| Energy Requirement | ATP, NADPH | ATP, CTP, NADPH, Ferredoxin |
| Key Regulatory Enzyme | HMG-CoA Reductase | DXS, DXR (regulated by phosphorylation) researchgate.netrsc.org |
| IPP:DMAPP Ratio | Primarily IPP, then isomerized to DMAPP | Both IPP and DMAPP produced (approx. 5:1 IPP:DMAPP ratio) researchgate.net |
This compound Synthase Enzyme Systems
This compound synthase (IspS) is the enzyme directly responsible for the formation of this compound. rcsb.org This enzyme catalyzes the conversion of dimethylallyl diphosphate (B83284) (DMAPP) into this compound and diphosphate. wikipedia.orguniprot.org IspS belongs to the family of lyases, specifically carbon-oxygen lyases acting on phosphates. wikipedia.org
Molecular Structure and Catalytic Mechanisms of this compound Synthase
This compound synthase enzymes share a common protein fold with many other terpenoid synthases, known as the "terpenoid synthase fold" or "isoprenoid synthase fold". rcsb.orgpnas.org The structure of this compound synthase from Populus x canescens (grey poplar) reveals a protein comprised of two alpha-helical domains: an N-terminal domain and a C-terminal catalytic domain. nih.gov The catalytic domain adopts the characteristic alpha-helical class I terpenoid synthase fold. nih.gov
The catalytic mechanism of this compound synthase involves the cleavage of the carbon-oxygen bond in DMAPP, releasing this compound and diphosphate. rcsb.orgwikipedia.org This reaction is dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which coordinate with the diphosphate group of the substrate. nih.govgenome.jp Structural analysis of Populus x canescens this compound synthase in complex with a substrate analogue and magnesium ions has provided insights into the catalytic process. nih.govnih.gov The structure reveals conserved metal-binding motifs, such as the "aspartate-rich" motif (DDXXD) and the "NSE/DTE" motif, which are characteristic of many terpenoid cyclases. nih.gov The mechanism is proposed to occur via a syn-periplanar elimination, where the diphosphate leaving group acts as a general base. uniprot.orgnih.govnih.gov
Evolutionary Biology of this compound Synthases
The evolutionary history of this compound synthases is closely linked to that of other terpene synthases. This compound synthases are believed to have evolved from other terpene synthases, particularly monoterpene synthases within the TPS-b family. oup.commdpi.comoup.com Phylogenetic studies suggest that this compound emission has arisen independently in different plant lineages through parallel evolution. oup.comoup.comnih.gov This parallel evolution may involve neofunctionalization of existing terpene synthases, where a single amino acid mutation can significantly alter substrate specificity, potentially leading to the production of this compound instead of other terpenes. nih.gov The patchy distribution of this compound emission across plant species supports a model of multiple origins or multiple losses of the this compound synthase gene during evolution. oup.com
Genetic and Transcriptomic Regulation of this compound Production
The production of this compound is a metabolically costly process for plants, requiring significant carbon and energy investment. oup.commdpi.com Consequently, its synthesis is subject to complex genetic and transcriptomic regulation. The expression levels of genes involved in both the MEP pathway (which provides the DMAPP precursor) and the this compound synthase gene (IspS) are key determinants of this compound emission rates. oup.comrsc.org
Studies using transgenic plants with altered IspS expression have provided significant insights into this regulation. For example, silencing of the IspS gene in poplar trees led to reduced this compound emission and also impacted the expression of genes in other metabolic pathways, suggesting a broader regulatory role for this compound or its synthesis. nsf.gov Transcriptomic analyses in Bacillus subtilis have shown correlations between the expression levels of specific MEP pathway genes and this compound production. researchgate.netnih.govplos.org Some genes, like dxs and ispD, show a positive correlation with this compound production, while others, such as ispH, ispF, ispE, and dxr, exhibit an inverse correlation. researchgate.netnih.govplos.org
Furthermore, environmental factors significantly influence this compound emission, and these responses are mediated through transcriptional regulation of the biosynthesis pathway genes. Factors such as light intensity, temperature, and CO₂ concentration are known to affect this compound production. pnas.orgoup.com For instance, high CO₂ concentrations have been shown to reduce this compound emission, potentially by impeding the conversion of HMBPP to DMAPP in the MEP pathway, highlighting the intricate link between carbon metabolism and this compound biosynthesis regulation. pnas.org Research using transcriptomic approaches has enabled the development of predictive models for this compound production based on gene expression profiles under different conditions. nih.govplos.org
Gene Expression Profiles of this compound Biosynthetic Enzymes
The expression levels of genes encoding enzymes in the this compound biosynthetic pathway, particularly this compound synthase (ISPS), play a significant role in determining the capacity for this compound production. Studies have shown that the expression of the ISPS gene is predominantly observed in leaves, where this compound emission primarily occurs nih.govcore.ac.uk.
Environmental factors can strongly influence ISPS gene expression. For instance, heat stress and continuous light irradiation have been shown to strongly induce PaISPS mRNA transcript levels in Populus alba, suggesting transcriptional regulation of this compound emission under these conditions nih.govcore.ac.uk. Conversely, PaISPS mRNA expression substantially decreases in the dark and under cold stress nih.govcore.ac.uk.
Research on aspen trees exposed to elevated ozone (O₃) and/or elevated carbon dioxide (CO₂) revealed that elevated O₃ reduced ISPS mRNA levels and the amount of ISPS protein in leaves, whereas elevated CO₂ had no significant effect on ISPS expression mtu.edu. This indicates that while CO₂ can impact this compound emission through other mechanisms, its effect on ISPS expression at the transcriptional level might be limited mtu.edu.
Studies investigating the expression profiles of isoprenoid biosynthesis pathway genes in other plants, such as Euphorbia hirta and mango cultivars, have identified gene families encoding key enzymes like farnesyl pyrophosphate synthase (FPS), which is involved in the biosynthesis of IPP and DMADP precursors, albeit often discussed in the context of other terpenoids researchgate.netmdpi.com. Differential expression patterns of these genes in various tissues and developmental stages highlight the complex transcriptional regulation within the broader isoprenoid pathway researchgate.netmdpi.com.
Transcriptional and Post-Translational Control Mechanisms of this compound Synthase Activity
Regulation of this compound synthase activity occurs at both the transcriptional and post-translational levels. As discussed, transcriptional control involves the regulation of ISPS gene expression, which is influenced by environmental factors like light, temperature, and ozone nih.govcore.ac.ukmtu.edu.
Post-translational modifications (PTMs) can also modulate enzyme activity, stability, and localization frontiersin.orgnews-medical.net. While specific post-translational modifications of ISPS are not extensively detailed in the provided search results, the broader context of isoprenoid biosynthesis indicates that PTMs, such as prenylation, are known to control the localization and activity of various proteins involved in cellular regulation frontiersin.orgmdpi.com. Prenylation involves the addition of isoprenoid moieties to cysteine residues and is critical for the function of several proteins news-medical.netmdpi.com. Although the direct prenylation of ISPS is not explicitly mentioned, the MEP pathway provides the isoprenoid precursors (IPP and DMADP) that are utilized in such modifications elsewhere in the cell pnas.orgnih.gov.
Studies on the temperature response of this compound emission suggest that ISPS activity is highly temperature-sensitive, reaching an optimum at elevated temperatures researchgate.netnih.gov. This temperature dependence of enzyme kinetics represents a form of control over this compound synthesis rate researchgate.netnih.gov. Furthermore, the availability of the substrate, DMADP, also plays a critical role in regulating ISPS activity researchgate.netnih.govnih.gov. Changes in DMADP pool size, influenced by environmental conditions and the activity of the MEP pathway, directly impact the rate of this compound synthesis catalyzed by ISPS researchgate.netnih.govnih.gov.
Environmental and Physiological Modulators of this compound Biosynthesis
This compound biosynthesis and emission are highly responsive to environmental and physiological changes. Key modulating factors include light intensity, temperature, water availability, and nutrient limitations.
Light Intensity and Photosynthetic Influence on this compound Production
Light intensity is a primary environmental factor controlling this compound emission, with a strong dependence on photosynthesis annualreviews.orgmdpi.comsi.edu. This compound emission typically increases with light intensity, and its wavelength dependence is similar to that of photosynthesis annualreviews.org. In many cases, this compound emission saturates at the same light levels as photosynthesis, although in some species, it may continue to increase even after photosynthesis has saturated at higher light intensities annualreviews.orgscielo.br. This suggests that at high light, when photosynthesis might be limited in its ability to utilize all generated ATP or NADPH, this excess energy could be available for this compound production scielo.br.
The precursor for this compound biosynthesis, DMADP, is supplied by the MEP pathway, which utilizes products from photosynthesis mdpi.comgoogle.comoup.com. Therefore, factors affecting photosynthesis, such as light availability, directly influence the supply of substrates for this compound synthesis mdpi.comnih.gov. The light-induced activation of this compound emission is consistent with the hypothesis that the DMADP pool size is controlled by the level of energetic metabolites generated during photosynthesis nih.gov.
Leaves developed under different light intensities can exhibit varying this compound emission capacities, indicating a long-term acclimation effect of light on the this compound biosynthesis machinery si.edunih.gov.
Temperature Effects on this compound Biosynthetic Flux
Temperature is another critical environmental factor strongly influencing this compound emission mdpi.comresearchgate.net. This compound emission rates are highly temperature-sensitive and generally increase exponentially with temperature up to an optimum, typically between 35°C and 48°C researchgate.netnih.govnih.govresearchgate.net. This strong temperature dependence is partly attributed to the temperature sensitivity of this compound synthase activity, which has a high-temperature optimum researchgate.netresearchgate.net.
However, the effect of temperature on this compound emission is complex, as it impacts both ISPS activity and the levels of the substrate DMADP researchgate.netnih.gov. While ISPS activity may continue to increase up to higher temperatures (e.g., 40-45°C or even 49°C), the DMADP pool size can start to decline at lower temperatures (around 35-40°C) researchgate.netnih.gov. The observed temperature optimum for this compound emission is a result of the combined effects of increasing ISPS activity and potentially decreasing DMADP availability at very high temperatures researchgate.netnih.govnih.gov.
At temperatures above the optimum, this compound emission declines nih.govnih.govresearchgate.net. This decline is not necessarily due to irreversible enzyme denaturation but can be a reversible control mechanism researchgate.net. The temperature optimum for this compound emission can also be influenced by the rate at which leaf temperature changes during measurement researchgate.net.
Here is a table summarizing typical temperature optima for photosynthesis and this compound emission:
| Process | Typical Temperature Optimum (°C) | Source(s) |
| Photosynthesis | ~32.5 - 37.5 | scielo.br |
| This compound Emission | ~35 - 48 | researchgate.netnih.govnih.govresearchgate.net |
| This compound Synthase Activity | ~40 - 49 | nih.govresearchgate.net |
Water Availability and Stress-Induced this compound Synthesis
Water availability significantly modulates this compound biosynthesis and emission. Under mild to moderate drought conditions, this compound emission can increase frontiersin.orgfrontiersin.org. This transient increase might help utilize excess reducing power, limiting the accumulation of DMADP and preventing feedback down-regulation of the MEP pathway frontiersin.orgfrontiersin.org. This compound biosynthesis may also be indirectly sustained by reduced transpiration in water-stressed leaves, leading to warmer leaf temperatures that favor ISPS activity oup.com.
As water stress becomes severe, this compound emission typically declines steeply frontiersin.org. However, this compound biosynthesis can become uncoupled from photosynthesis under drought stress oup.comfrontiersin.orgtandfonline.comoup.commedcraveonline.com. This uncoupling suggests that under stress, alternative carbon sources may contribute to this compound synthesis when photosynthesis is constrained frontiersin.orgtandfonline.commedcraveonline.com. The ability of this compound emission to continue or even increase under moderate water stress while photosynthesis declines highlights its potential role in stress tolerance oup.comfrontiersin.orgmedcraveonline.com.
Studies have shown that in severely water-stressed leaves, this compound biosynthesis can prevent the accumulation of DMADP, potentially channeling more carbon through the MEP pathway towards other stress-related metabolites like abscisic acid (ABA) and carotenoids oup.comfrontiersin.orgfrontiersin.org. ABA, a stress hormone, is also synthesized via the MEP pathway oup.comfrontiersin.orgunifi.it.
Nutrient Limitations and Their Impact on this compound Emissions
Nutrient availability in the soil can also influence this compound emission. Nitrogen (N) fertilization has been shown to increase this compound emission rates, possibly by making more N available for the biosynthesis of this compound synthase tandfonline.comunifi.it. This positive correlation between foliar N content and this compound emission is consistent with the link between photosynthesis (which is often enhanced by N) and this compound production unifi.it.
Conversely, excess phosphorus (P) in soils has been reported to have an inhibitory effect on this compound emission tandfonline.com. This inhibition might be related to competition for pyruvate or phosphoenolpyruvate (B93156) with mitochondrial respiration under high phosphorus nutrition tandfonline.com.
Research indicates that the response of this compound emission to foliar N and P can depend on other environmental factors, such as ozone exposure levels unifi.it. While foliar N and P are often used as proxies for predicting this compound emission rates, the influence of recent abiotic factors like ozone should also be considered unifi.it.
Iii. Biological Functions and Roles of Isoprene
Isoprene (B109036) as a Thermotolerance Agent in Plants
Plants that emit this compound exhibit enhanced resilience to high temperatures. nih.govnih.gov This thermotolerance is a critical advantage, particularly in environments prone to heat stress. wikipedia.org The protective effect of this compound becomes more pronounced as temperatures rise, with emission rates increasing exponentially with temperature and peaking around 40°C to 42°C. nih.gov
Two primary mechanisms have been proposed to explain how this compound confers thermotolerance in plants. The first involves the stabilization of cellular membranes, particularly the thylakoid membranes within chloroplasts, which are vital for photosynthesis. tandfonline.comoup.comnih.gov this compound, being a lipophilic molecule, can intercalate within these membranes, reinforcing their structure and preventing denaturation at high temperatures. mdpi.comnih.gov This stabilization helps maintain the integrity and functionality of the photosynthetic apparatus under heat stress. mdpi.com
The second key mechanism is this compound's function as an antioxidant. oup.com During heat stress, the production of reactive oxygen species (ROS) increases, which can cause significant damage to cellular components. This compound can directly quench these harmful molecules, thus mitigating oxidative damage. nih.gov Some research also suggests that this compound emission may contribute to thermotolerance by helping to dissipate thermal energy, although this effect is considered minimal. nih.gov
A study on transgenic Arabidopsis plants engineered to produce this compound demonstrated their clear heat tolerance compared to wild-type plants when subjected to a temperature of 60°C for 2.5 hours. nih.govoup.com This highlights the direct role of this compound in heat protection.
Table 1: Proposed Mechanisms of this compound-Mediated Thermotolerance
| Mechanism | Description | Key Research Findings |
| Membrane Stabilization | This compound integrates into the lipid bilayer of cellular membranes, particularly thylakoid membranes, enhancing their stability and fluidity at high temperatures. | This compound-emitting plants show increased resistance of thylakoid membranes to denaturation. mdpi.commdpi.com Model membrane studies indicate this compound increases membrane order, equivalent to a 10°C decrease in temperature. oup.com |
| Antioxidant Activity | This compound directly scavenges reactive oxygen species (ROS) produced in excess during heat stress, preventing oxidative damage to cellular components. | Transgenic tobacco plants emitting this compound showed reduced accumulation of ROS and less foliar damage after oxidative stress. nih.gov |
| Heat Dissipation | The volatilization of this compound from the leaf surface may help to remove a small amount of thermal energy. | This effect is generally considered to be a minor contributor to overall thermotolerance compared to membrane stabilization and antioxidant activity. nih.gov |
At the cellular level, this compound helps maintain photosynthetic efficiency at elevated temperatures. nih.gov In this compound-emitting plants, chloroplasts dissipate less energy as heat, indicating a more stable and efficient photosynthetic process. nih.gov This is evidenced by lower non-photochemical quenching (NPQ) of chlorophyll (B73375) fluorescence in this compound emitters compared to non-emitters under heat stress. mdpi.com
Subcellularly, the primary site of this compound's action is the chloroplast, where it is synthesized. tandfonline.com By stabilizing the thylakoid membranes within the chloroplasts, this compound directly protects the photosynthetic machinery from heat-induced damage. mdpi.com This protection leads to the preservation of photosynthetic rates for longer periods during heat stress events. mdpi.com Furthermore, this compound-emitting transgenic Arabidopsis plants under heat stress were found to have a lower accumulation of hydrogen peroxide (H₂O₂), a key ROS, indicating a reduction in oxidative stress at the subcellular level. nih.gov
This compound in Oxidative Stress Mitigation
This compound plays a significant role in protecting plants from oxidative stress, which can be induced by various factors including high light, ozone exposure, and heat. nih.govoup.com Plants that emit this compound are consistently more resilient to oxidative damage. dntb.gov.ua
The antioxidant properties of this compound are attributed to its conjugated double bonds, which allow it to react with and neutralize various reactive oxygen species. mdpi.comresearchgate.net It has been demonstrated that this compound can effectively quench singlet oxygen (¹O₂), a highly reactive and damaging ROS. acs.orgnih.gov By scavenging these harmful molecules, this compound prevents them from causing lipid peroxidation and damage to proteins and nucleic acids. nih.gov
Transgenic tobacco plants capable of emitting this compound showed high resistance to ozone-induced oxidative damage. nih.gov These plants exhibited inhibited accumulation of toxic ROS and maintained higher levels of antioxidants compared to their non-emitting counterparts. nih.gov
This compound is an effective scavenger of several key ROS, including singlet oxygen, ozone, and hydroxyl radicals. mdpi.comacs.org It is believed that the primary role of this compound in ROS mitigation is the removal of singlet oxygen that forms within plant tissues, particularly under high light conditions. acs.orgnih.gov The reaction of this compound with singlet oxygen produces less harmful compounds, thereby detoxifying the cellular environment. nih.gov
Table 2: this compound's Efficacy in Scavenging Different Reactive Oxygen Species (ROS)
| Reactive Oxygen Species (ROS) | Role in Plant Stress | Evidence of this compound Scavenging |
| Singlet Oxygen (¹O₂) | A major cause of lipid oxidation and cellular damage, especially under high light stress. | This compound is a highly effective quencher of singlet oxygen. acs.orgnih.gov |
| Ozone (O₃) | A potent atmospheric pollutant that can cause significant oxidative damage to plant tissues. | This compound-emitting plants show increased resistance to ozone-induced damage. nih.govnih.gov |
| Hydroxyl Radical (•OH) | One of the most reactive and damaging ROS. | This compound can react with and neutralize hydroxyl radicals. acs.org |
| Hydrogen Peroxide (H₂O₂) | A key signaling molecule but can be toxic at high concentrations. | This compound-emitting plants show lower accumulation of H₂O₂ under stress. nih.govnih.gov |
This compound as a Signaling Molecule in Plant Communication
Intra-plant Signaling by this compound
This compound functions as an internal signaling molecule that can regulate a plant's own physiological and developmental processes. nih.govnih.gov Although present at very low concentrations within the plant, it can cause significant changes in gene expression, the proteome (the entire set of proteins), and the metabolome (the complete set of small-molecule chemicals). nih.govmdpi.comoup.com This suggests that this compound acts to modulate gene networks that are important for both plant growth and stress responses. nih.govnih.gov
In non-emitting plants like Arabidopsis that are engineered to produce this compound, the expression of genes associated with specific growth regulators is altered. nih.govnih.gov For example, genes related to gibberellic acid (which promotes growth) and jasmonic acid (which promotes defense) are affected. nih.govnih.gov This can lead to a "growth-defense tradeoff," where the enhancement of defense signaling may lead to variations in growth. nih.govnih.gov In Arabidopsis, this compound emission has been linked to a positive effect on the growth of hypocotyls, cotyledons, and leaves, while in tobacco, it has been observed to reduce leaf and stem growth. nih.govnih.gov These findings support the role of this compound as a signaling molecule that can directly regulate gene expression to influence growth and stress tolerance. nih.govmdpi.com
This compound Production and Potential Roles in Microbial and Animal Systems
While plants are the largest source of atmospheric this compound, the compound is also produced and consumed by a wide range of other organisms, including microbes and animals. nih.gov
In microbial systems, some bacteria, fungi, protists, and algae are capable of producing this compound. nih.gov The bacterium Bacillus subtilis, for example, may produce this compound as a response to stress. nih.gov The exact reasons for microbial this compound production are still being investigated, but proposed models suggest it could be a "safety valve" for metabolic overflow when intermediates in isoprenoid synthesis are not being used for cell growth, or it could act as a volatile signaling molecule. osti.gov Conversely, many soil and marine microbes can consume this compound, using it as a source of carbon and energy. nih.govwikipedia.org Soil is considered a significant sink for atmospheric this compound due to the activity of this compound-degrading bacteria and fungi, including members of the phyla Actinobacteria, Proteobacteria, and Zygomycota. ucpress.eduresearchgate.net
In animals, including humans, this compound is produced and emitted, though its specific role is largely unknown. nih.govnih.gov The estimated production rate in the human body is about 0.15 μmol/(kg·h), and it is a common component of exhaled breath. wikipedia.org Human this compound production is linked to cholesterol biosynthesis. nih.govwikipedia.org The precursor molecules for this compound synthesis, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are fundamental building blocks for a vast array of essential biomolecules in animals, including cholesterol, steroid hormones, and carotenoids. wikipedia.orgnih.gov While the function of this compound gas itself in animals remains unclear, the underlying isoprenoid pathway is vital for countless physiological processes. nih.govbritannica.com
Iv. Atmospheric Chemistry and Environmental Impact of Isoprene
Atmospheric Oxidation Mechanisms of Isoprene (B109036)
Once emitted, this compound is rapidly oxidized by several key atmospheric oxidants. The dominant daytime oxidant is the hydroxyl radical (OH), while at night, reactions with the nitrate (B79036) radical (NO₃) and ozone (O₃) become more significant. Globally, it is estimated that approximately 88% of this compound is oxidized by OH, 10% by ozone, and about 1.7% by the nitrate radical. These initial reactions trigger complex chemical cascades, leading to a wide array of oxygenated products.
The reaction with the hydroxyl radical (OH) is the primary degradation pathway for this compound in the atmosphere. The process begins with the electrophilic addition of the OH radical to one of the carbon-carbon double bonds in the this compound molecule. This can occur at four different carbon positions, leading to the formation of four distinct hydroxyalkyl radicals. Theoretical predictions and experimental evidence suggest that the addition of OH occurs preferentially at the terminal carbons, with approximately 60% at the C1 position and 30% at the C4 position.
Following this initial addition, molecular oxygen (O₂) rapidly adds to the radical, forming a suite of six isomeric this compound hydroxy peroxy radicals (ISOPOO or RO₂). The subsequent fate of these peroxy radicals is highly dependent on the concentration of nitrogen oxides (NOx = NO + NO₂).
Under high-NOx conditions , typically found in polluted, urban environments, ISOPOO radicals react primarily with nitric oxide (NO). This reaction pathway recycles OH radicals and produces nitrogen dioxide (NO₂), which can then photolyze to form ozone, contributing to photochemical smog. The major oxidation products under these conditions are methacrolein (B123484) (MACR) and methyl vinyl ketone (MVK), along with formaldehyde (B43269).
Under low-NOx conditions , prevalent in remote, forested regions, the ISOPOO radicals primarily react with the hydroperoxy radical (HO₂) or other peroxy radicals (RO₂). These reactions lead to the formation of this compound hydroperoxides (ISOPOOH) and other oxygenated compounds. A significant pathway under low-NOx conditions involves isomerization reactions of the ISOPOO radicals, which can lead to the regeneration of OH and the formation of highly oxygenated molecules, including this compound epoxydiols (IEPOX).
The reaction pathways are summarized in the table below.
| NOx Level | Dominant ISOPOO Reaction Partner | Key Products | Impact on Oxidants |
| High | Nitric Oxide (NO) | Methacrolein (MACR), Methyl Vinyl Ketone (MVK), Formaldehyde, Organic Nitrates | OH recycling, O₃ formation |
| Low | Hydroperoxy Radical (HO₂) | This compound Hydroperoxides (ISOPOOH), this compound Epoxydiols (IEPOX) | OH suppression (traditionally), OH regeneration via isomerization |
Nitrate Radicals (NO₃): During the nighttime, in the absence of sunlight, photolysis of NO₃ ceases, and its concentration can build up, making it an important oxidant for this compound. The reaction is initiated by the addition of the NO₃ radical to one of the double bonds, followed by the addition of O₂ to form nitrooxy alkylperoxy radicals (INO₂). The fate of these INO₂ radicals depends on the available reaction partners. They can react with HO₂, other RO₂, or NO, leading to a variety of nitrogen-containing products, including this compound nitrooxy hydroperoxides (INP) and other organic nitrates. This reaction pathway is a significant source of organic nitrates in the atmosphere, influencing the budget of reactive nitrogen.
The atmospheric oxidation of this compound generates a complex mixture of hundreds of gas-phase and particle-phase products. The specific distribution of these this compound oxidation products (IPOs) is a sensitive indicator of the atmospheric chemical regime (e.g., high vs. low NOx).
Key first-generation products include:
Methacrolein (MACR) and Methyl Vinyl Ketone (MVK): These are major products from the high-NOx oxidation pathway initiated by OH, and are also produced from ozonolysis.
Formaldehyde (HCHO): A significant product from multiple oxidation pathways, contributing to radical cycling.
This compound Hydroperoxides (ISOPOOH): The primary products of the low-NOx pathway, formed from the reaction of ISOPOO with HO₂.
This compound Epoxydiols (IEPOX): Formed from the subsequent oxidation of ISOPOOH under low-NOx conditions, IEPOX are key precursors to secondary organic aerosol (SOA) formation.
Organic Nitrates (RONO₂): Formed from the reaction of peroxy radicals with NO or from the NO₃-initiated oxidation pathway. These compounds act as reservoirs for NOx, impacting ozone formation downwind.
Hydroxyacetone: An oxygenated VOC formed from this compound photo-oxidation.
The following table summarizes the formation of key IPOs under different oxidative conditions.
| Oxidant | NOx Level | Major this compound Oxidation Products (IPOs) |
| OH | High | Methacrolein, Methyl Vinyl Ketone, Formaldehyde, this compound Nitrates |
| OH | Low | This compound Hydroperoxides, this compound Epoxydiols |
| O₃ | N/A | Methacrolein, Methyl Vinyl Ketone, Formaldehyde, Criegee Intermediates |
| NO₃ | N/A | Nitrooxy Alkylperoxy Radicals, this compound Nitrooxy Hydroperoxides |
Secondary Organic Aerosol (SOA) Formation from this compound
The oxidation of this compound in the atmosphere is a key contributor to the formation of SOAs. These microscopic particles can impact air quality, human health, and the Earth's radiative balance.
The formation of SOAs from this compound oxidation is a complex process involving both the creation of new particles (nucleation) and the growth of existing particles. Two primary pathways are recognized for this process:
Reactive Uptake of Epoxides: this compound-derived epoxides, such as this compound epoxydiols (IEPOX), can be taken up by acidic or aqueous aerosol surfaces. This reactive uptake is a significant contributor to SOA formation. copernicus.orgresearchgate.net
Gas-Particle Partitioning: Low-volatility and semi-volatile organic compounds, which are products of multi-generational this compound oxidation, can partition from the gas phase to the particle phase, contributing to SOA mass. copernicus.orgresearchgate.net
The specific chemical reactions and pathways involved are influenced by environmental conditions such as the concentration of nitrogen oxides (NOx). Under low-NOx conditions, the oxidation of this compound is dominated by reactions with the hydroxyl radical (OH) and subsequent reactions of organic peroxy radicals (RO2) with hydroperoxy radicals (HO2). nih.gov Conversely, at high NOx levels, the chemistry of RO2 radicals is altered, leading to different oxidation products and a substantial decrease in SOA yields with increasing NOx concentrations. nih.gov
Recent research has highlighted the importance of various factors in this compound SOA formation, including:
The temperature and pressure dependence of organic nitrate yields from RO2 + NO reactions. copernicus.org
Isomerization reactions of major RO2 radicals. copernicus.org
The formation of dimers from RO2 + RO2 reactions. copernicus.org
The loss of low-volatility species through reactions with OH and photolysis. copernicus.org
This compound-derived SOAs are composed of a complex mixture of oxygenated organic compounds. The chemical composition can vary significantly depending on the atmospheric conditions under which they are formed.
Under acidic conditions, major identified compounds in this compound SOA include 2-methyltetrols (2MT), 2-methylglyceric acid (2mGA), and organosulfates derived from 2-methyltetrols (2MT-OS). nih.gov Other identified products include epoxydiols, mono- and dicarboxylic acids, and various organosulfates, nitroxy-organosulfates, and nitrosoxy-organosulfates. nih.gov The presence of acidic seed aerosol can enhance the formation of certain compounds. nih.gov
The physical properties of this compound-derived SOAs, such as their phase state and surface tension, are crucial for understanding their atmospheric behavior. For instance, this compound epoxydiols (IEPOX) have been found to be surface-active, which can enhance the cloud condensation nuclei (CCN) activity of aerosols. researchgate.net Studies have also suggested that trans-β-IEPOX may be an abundant species on the surfaces of synthetic this compound-derived SOA particles. copernicus.org
The relative humidity can also influence the chemical composition and yield of this compound SOA. While the total secondary organic carbon has been observed to decrease with increasing relative humidity under both acidic and non-acidic conditions, the yields of specific compounds can vary. nih.gov
This compound Emissions in Climate Models and Air Quality Forecasting
Accurate representation of this compound emissions is critical for both climate modeling and air quality forecasting due to its significant impact on atmospheric chemistry.
Atmospheric transport models are essential tools for predicting air quality and understanding the distribution of atmospheric constituents. The integration of biogenic this compound emissions into these models is a key component of their accuracy.
One of the most widely used models for estimating biogenic emissions is the Model of Emissions of Gases and Aerosols from Nature (MEGAN). copernicus.org MEGAN can be used in a standalone mode or coupled with other models, such as surface models like SURFEX, to improve the estimation of biogenic fluxes. copernicus.org This coupling allows for a more detailed, vegetation-type-dependent treatment of emissions by incorporating parameters like leaf area index and soil moisture. copernicus.org
These models are continually being refined to better represent the complex processes that control this compound emissions. For example, high-resolution versions of MEGAN are being developed to better capture emissions in dense urban areas, which are often coarsely represented in regional models. nih.govacs.org
Table 1: Comparison of Global this compound Emission Estimates from Different MEGAN-based Inventories
| Inventory | Total Global this compound Emission (Tg) | Year |
|---|---|---|
| SURFEX–MEGAN | 443 | 2019 |
| Other MEGAN-based inventories | 311 - 637 | Various |
This compound emissions are influenced by various climate factors, including temperature, solar radiation, and atmospheric CO2 concentrations, creating complex feedback loops with the climate system. copernicus.org
Coupled surface-atmosphere models are increasingly used to predict how tropospheric chemistry will respond to future climate change. ornl.govroyalsocietypublishing.org A key aspect of these models is representing the relationship between global change, terrestrial net primary productivity (NPP), and this compound emissions. ornl.govroyalsocietypublishing.org
However, research has shown that the direct effects of climate change on this compound emissions can be significant and sometimes counterintuitive. For example:
Elevated atmospheric CO2 has been shown to inhibit this compound emissions, potentially offsetting increases that might be expected from increased NPP. ornl.govroyalsocietypublishing.org
Drought conditions can lead to an increase in this compound emissions, even as photosynthesis and NPP are reduced. ornl.govroyalsocietypublishing.org
These findings highlight the need for models to incorporate the direct physiological responses of plants to environmental changes, rather than relying solely on indirect effects mediated through NPP. ornl.gov The response of this compound emissions to future changes in climate and CO2 levels remains a significant area of uncertainty in climate modeling. copernicus.org
Environmental and Regulatory Implications of this compound Oxidation Products
The oxidation of this compound in the atmosphere has several environmental and regulatory implications, primarily related to air quality and human health.
This compound oxidation contributes to the formation of tropospheric ozone, a major air pollutant that can have adverse effects on human health and vegetation. mdpi.com Under high-NOx conditions, the reaction of this compound oxidation products with NO leads to the production of ozone. mdpi.com Conversely, under low-NOx conditions, this compound can react directly with ozone, leading to its reduction. mdpi.com
The formation of SOAs from this compound oxidation is another significant environmental concern. These fine particulate matter (PM2.5) can penetrate deep into the lungs and have been linked to various respiratory and cardiovascular problems. nih.gov The presence of anthropogenic pollutants, such as sulfur dioxide (SO2), can enhance the formation of this compound-derived SOA. nih.gov
Furthermore, some of the oxidation products of this compound, such as peroxyacetyl nitrates (PANs), are recognized as phytotoxins and eye irritants. mdpi.com
The complex interplay between biogenic this compound emissions and anthropogenic pollutants poses challenges for air quality management. As cities implement greening initiatives and reduce anthropogenic volatile organic compound (AVOC) emissions, the relative importance of biogenic emissions on urban air quality is expected to increase. nih.gov Therefore, accurate modeling and understanding of this compound chemistry are crucial for developing effective air quality regulations.
V. Advanced Research in Isoprene Derived Materials and Chemical Applications
Bio-based Production Strategies for Isoprene (B109036)
The pursuit of sustainable alternatives to petrochemicals has driven extensive research into the biological production of this compound. This involves harnessing the metabolic capabilities of microorganisms to synthesize this compound from renewable feedstocks. walshmedicalmedia.comnih.govresearchgate.netresearchgate.net
Metabolic Engineering Approaches for Enhanced this compound Production in Microorganisms
Metabolic engineering plays a crucial role in optimizing microbial hosts for increased this compound yields. This involves modifying existing metabolic pathways or introducing heterologous pathways to channel carbon flux towards this compound synthesis. Two primary isoprenoid biosynthetic pathways exist in nature: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. walshmedicalmedia.comresearchgate.netnih.govrsc.orgmicrobiologyresearch.orgpnas.org
Efforts have focused on engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae, which are considered powerful hosts due to their rapid growth, ease of genetic manipulation, and extensive characterization. walshmedicalmedia.comuniroma2.itfrontiersin.orgnih.gov Strategies include the overexpression of key enzymes within the MVA or MEP pathways, as well as the introduction of this compound synthase (IspS) genes, often sourced from plants, which catalyze the final step of this compound formation from dimethylallyl diphosphate (B83284) (DMAPP). researchgate.netmicrobiologyresearch.orgnih.gov Enhancing the supply of precursor molecules, isopentenyl diphosphate (IPP) and DMAPP, is a common target for metabolic engineering. microbiologyresearch.orgfrontiersin.orgnih.gov
However, high accumulation of IPP and DMAPP can be toxic to the host organisms, posing a challenge to achieving high titers. frontiersin.org Research continues to address these limitations and improve the efficiency and robustness of microbial cell factories for this compound production. walshmedicalmedia.comnih.govresearchgate.net
Synthetic Biology Applications for Novel this compound Biosynthesis Systems
Synthetic biology offers advanced tools and strategies for designing and constructing novel biological systems for this compound production. This goes beyond modifying existing pathways and involves creating entirely new biosynthetic routes or combining elements from different organisms to optimize production. walshmedicalmedia.comrsc.orgfrontiersin.orgnih.govresearcher.life
Synthetic biology approaches enable the fine-tuning of gene expression, the optimization of enzyme activity through codon optimization and protein fusions, and the systematic downregulation of competing pathways using techniques like CRISPR interference. frontiersin.org Researchers are exploring synthetic "growth-decoupled" or "bypass" pathways that minimize the accumulation of toxic intermediates like IPP and DMAPP. frontiersin.org These synthetic routes can incorporate elements from natural MVA/MEP pathways or draw inspiration from recently elucidated archaeal MVA pathways. frontiersin.org The goal is to create robust and efficient microbial chassis capable of converting inexpensive carbon sources into this compound with high yields and minimal by-product formation. nih.govacs.org
Polymerization Chemistry of this compound for Advanced Materials
This compound is a fundamental monomer for the synthesis of various polymers, particularly elastomers. Research in this area focuses on controlling the polymerization process to achieve specific microstructures and developing novel materials with tailored properties. mdpi.com
Stereospecific Polymerization of this compound and Elastomer Synthesis Research
Stereospecific polymerization of this compound is critical for producing synthetic rubbers that mimic the properties of natural rubber, which is predominantly cis-1,4-polythis compound. mdpi.comamazon.comgroupecoopsco.com Different catalysts can direct the polymerization to yield various stereoisomers, including cis-1,4, trans-1,4, 3,4-isotactic, and 3,4-syndiotactic polythis compound. mdpi.com
Ziegler-Natta catalysts, particularly those based on titanium or neodymium, are widely used to achieve high cis-1,4 content in polythis compound. mdpi.com Gadolinium-based catalysts have also been shown to produce polythis compound with very high cis content, closely mimicking natural rubber. mdpi.com Research continues to investigate the influence of catalyst composition, such as the metal center, ligands, and cocatalysts, on the stereospecificity and kinetics of this compound polymerization. mdpi.commdpi.comacs.orgresearchgate.netacs.org Understanding the mechanisms of these catalytic systems is crucial for designing new catalysts that offer improved control over polymer microstructure and properties. researchgate.net
Trans-1,4-polythis compound, also known as synthetic balata or gutta-percha, is another stereoisomer with distinct properties, being a crystalline thermoplastic polymer. mdpi.com Vanadium trichloride/triethylaluminum catalytic systems are used for its production. mdpi.com Research also explores the synthesis of other stereoregular polythis compound structures, such as 3,4-syndiotactic polythis compound, using catalysts like iron-based systems. acs.org
The glass transition temperature (Tg) of polythis compound is influenced by its microstructure, decreasing linearly with increasing cis-1,4 content. acs.org This highlights the importance of stereospecific control in tailoring the thermal and mechanical properties of the resulting elastomers.
Development of Novel this compound-Based Copolymers and Thermoplastic Elastomers
Beyond homopolymers, this compound is a key component in the synthesis of various copolymers and thermoplastic elastomers (TPEs). TPEs combine the elastic properties of rubbers with the processability of thermoplastics. tennessee.eduwiley-vch.deresearchgate.netsciencevolks.com
Styrene-isoprene block copolymers (SIS) are a major class of TPEs. sciencevolks.com These typically have an ABA triblock structure, where A represents a hard block (e.g., polystyrene) and B represents a soft block (polythis compound). wiley-vch.desciencevolks.com The distinct phases formed by these blocks contribute to the unique properties of TPEs. Research focuses on developing new block copolymer architectures, including multi-block and star block copolymers, and exploring different hard and soft segments to achieve enhanced performance characteristics such as higher upper service temperature and improved mechanical strength. tennessee.eduwiley-vch.deresearchgate.netsciencevolks.com For example, triblock copolymers incorporating benzofulvene as a glassy block with polythis compound have shown promising results for higher upper service temperatures compared to traditional styrenic TPEs. tennessee.edu Hydrogenation of this compound-based copolymers is also investigated to improve thermal stability and mechanical properties. tennessee.edu
Novel bio-based elastomers incorporating this compound or this compound-derived monomers are also being developed, aiming for sustainability and comparable properties to natural rubber. rsc.org
Catalytic Transformations of this compound
This compound undergoes various catalytic transformations beyond polymerization to produce a range of valuable chemicals. Research in this area explores new catalysts and processes for reactions such as oligomerization, functionalization, and conversion into other platform chemicals.
Acid-catalyzed reactions of this compound can lead to the formation of various products, including oligomers and cyclic compounds. Research investigates the use of solid acid catalysts, such as zeolites and amorphous silica-alumina, for the conversion of this compound or this compound precursors into desired products. acs.orgresearchgate.net For instance, the acid-catalyzed decarboxylation of bioderived mevalonolactone (B1676541) has been explored as an efficient route for this compound production. acs.org Studies on zeolite catalysts have also investigated the single-stage gas-phase synthesis of this compound from formaldehyde (B43269) and isobutylene, highlighting the role of Brønsted acidity in this compound yield. researchgate.net
Metal-organic catalysts play a significant role in various catalytic transformations, including those involving this compound. mdpi.com Research continues to explore the design and synthesis of novel metal-organic frameworks and complexes for specific catalytic reactions of this compound, aiming for improved activity, selectivity, and sustainability.
Data Table: Examples of Catalysts Used in this compound Polymerization
| Catalyst Type | Metal Center | Typical Polythis compound Microstructure | Reference(s) |
| Ziegler-Natta | Ti, Nd | High cis-1,4 | mdpi.com |
| Ziegler-Natta | V | trans-1,4 | mdpi.com |
| Coordination Complexes | Gd | Very high cis-1,4 | mdpi.com |
| Coordination Complexes | Fe | 3,4-syndiotactic | acs.org |
| Supported Ziegler-Natta | Ti | trans-1,4 | researchgate.net |
Research into this compound Oligomerization and Dimerization Reactions
Studies have investigated the dimerization and polymerization of this compound under various conditions, including high pressures. At room temperature and pressures above 1.1 GPa, both dimerization and polymerization of this compound can occur. nih.govacs.org At 1.1 GPa, dimerization is initially the predominant reaction, occurring exclusively for the first 150 hours before polymerization begins. nih.govacs.org As pressure increases, both processes occur simultaneously. nih.govacs.org The volatile product of this high-pressure reaction has been identified as sylvestrene (PubChem CID: 26176), while the solid product is a rubber-like material composed of cis-1,4- and 3,4-polythis compound. nih.govacs.org Photoinduced reactions at room temperature and lower pressures (0.5 GPa) also lead to dimerization and polymerization, although the dimerization is less selective, yielding 4-ethenyl-2,4-dimethylcyclohexene (PubChem CID: 13789781) in addition to sylvestrene. nih.govacs.org Increasing the pressure in photoinduced reactions enhances selectivity towards the polymer. nih.govacs.org
Different initiation systems can be employed for the oligomerization of this compound. Research has evaluated anionic and free radical initiation methods. redalyc.orgscielo.br Anionic polymerization using butyllithium (B86547) (PubChem CID: 109-72-8) allows for the obtainment of this compound oligomers with narrow molar mass distribution. scielo.br Free radical initiation with benzoyl peroxide (PubChem CID: 94-36-0) can also produce oligomers under specific conditions, such as low this compound and initiator concentrations and the use of xylene as a solvent, although this method tends to result in higher polydispersity. redalyc.orgscielo.br Chemical degradation of natural rubber (cis-polythis compound) is another method explored for obtaining this compound oligomers. redalyc.orgscielo.brresearchgate.net Metathesis reactions and oxidative degradation are among the methods used for this purpose. redalyc.org
Thermal cyclodimerization of this compound has been explored as a route to produce precursors for sustainable aviation fuel. This process, conducted at moderate temperatures (e.g., 200 °C), yields a mixture of cyclic C10H16 isomers through Diels-Alder ([4+2]) and [4+4] cycloadditions. rsc.org Subsequent hydrogenation of these dimers results in saturated C10H20 products that exhibit properties suitable for jet fuel blendstocks, including favorable energy density, density, and kinematic viscosity. rsc.org
Research into oligomer formation from this compound oxidation products is also relevant in atmospheric chemistry, particularly concerning secondary organic aerosol (SOA) formation. Studies using mass spectrometry have indicated the presence of oligomers formed from the oxidation products of this compound in aqueous phases, such as those found in clouds. nih.gov For instance, products consistent with an oligomer system were observed in photochemical reactions of pyruvic acid (PubChem CID: 1043) and hydrogen peroxide (PubChem CID: 784). nih.gov The potential for dimer formation from the nucleophilic addition of 2-methyltetrol (PubChem CID: 82053) to this compound epoxydiol (IEPOX, PubChem CID: 522544) has also been assessed, although studies suggest that 2-methyltetrol may be a poor nucleophile for this reaction under atmospheric conditions. oberlin.edu
Hydrofunctionalization and Cyclization Studies of this compound Derivatives
Hydrofunctionalization reactions, which involve the addition of a molecule across a double or triple bond, are crucial for introducing functional groups into this compound and its derivatives. These reactions are valuable for synthesizing more complex organic molecules. chinesechemsoc.orgresearchgate.net Regioselective hydrofunctionalization of internally substituted dienes like this compound presents challenges due to the subtle electronic and steric effects of substituents. chinesechemsoc.org
Recent research has focused on developing catalytic systems for the regioselective hydrofunctionalization of this compound. For example, ligand-controlled cobalt-catalyzed regiodivergent hydrosilylation of isoprenes has been reported, allowing for control over the formation of 4,1- and 2,1-hydrosilylation products by modifying the steric bulk of the ligand. chinesechemsoc.org Hydroboration and hydrosilylation are among the most studied transition-metal-catalyzed hydrofunctionalization reactions of alkenes and alkynes, including those derived from this compound, due to the utility of the resulting products. chinesechemsoc.orgresearchgate.net These reactions typically involve the insertion of the unsaturated C-C bond into a metal-hydrogen/functional group bond. chinesechemsoc.org
Cyclization studies of this compound derivatives are also significant, particularly in the context of synthesizing cyclic compounds found in nature, such as terpenes and steroids. The "biogenetic this compound rule" highlights that many natural products are formally derived from the enzymatic cyclization of linear chains of this compound units. bioscientifica.combioscientifica.com While this compound itself is not the direct biological precursor, its structural unit is evident in these compounds, which are biosynthesized from intermediates like isopentenyl pyrophosphate (PubChem CID: 5894) and dimethylallyl pyrophosphate (PubChem CID: 1170). bioscientifica.combioscientifica.comlibretexts.org Enzymatic cyclization of squalene (B77637) (PubChem CID: 528936), a triterpene formed from six this compound units, leads to the formation of diverse multicyclic triterpenoids, including sterols and steroids. bioscientifica.combioscientifica.com This process involves an electrophilic reaction cascade catalyzed by terpene/squalene cyclase enzymes, resulting in the formation of polycyclic structures with high regio- and stereospecificity. bioscientifica.com
In atmospheric chemistry, cyclization reactions of this compound oxidation products contribute to the formation of highly oxidized molecules (HOMs) and secondary organic aerosol. For instance, OH oxidation of this compound can lead to cyclization reactions that produce lactones or anhydrides. nih.gov this compound epoxydiols (IEPOX) are also known precursors to aerosol formation, and their reactions, including potential isomerization and cyclization pathways, are subjects of ongoing research. nih.govoberlin.edu Studies on the dehydration cyclization of polyols derived from this compound oxidation, such as 2-methyltetrol, have investigated the kinetics and structural effects on the formation of tetrahydrofuran (B95107) (PubChem CID: 8028)-derived products. oberlin.edu
This compound as a Platform Chemical for Sustainable Chemistry Research
The increasing demand for sustainable alternatives to petrochemical-based products has positioned this compound, particularly biogenic this compound, as a promising platform chemical. Research in this area focuses on converting renewable feedstocks into this compound and subsequently transforming it into high-value chemicals using environmentally friendly processes. ieabioenergy.comresearchgate.netresearchgate.netresearchgate.net
Valorization of Biogenic this compound into High-Value Chemicals
Biogenic this compound, produced by various organisms, is gaining attention as a sustainable alternative to this compound derived from fossil fuels. ieabioenergy.comresearchgate.netresearchgate.netyokohama.eu Metabolic engineering of microorganisms, such as Escherichia coli and cyanobacteria, has enabled the biosynthesis of this compound from renewable resources like sugars or carbon dioxide. researchgate.netresearchgate.netyokohama.eudiva-portal.org This bio-based production offers several advantages, including the use of renewable feedstocks, potentially lower energy input, and reduced environmental impact compared to conventional petrochemical processes. researchgate.netresearchgate.net
Valorization of this biogenic this compound involves converting it into a range of high-value chemicals. This includes using it as a monomer for the production of bio-based polymers that can serve as sustainable alternatives to traditional plastics and elastomers. researchgate.nettum.deresearchgate.netmdpi.com Beyond polymerization, biogenic this compound can be transformed into intermediates for pharmaceuticals, fragrances, agrochemicals, and biofuels. researchgate.nettum.dekuraray.euacs.org For example, the telomerization of this compound with alcohols, using catalysts like Pd(OAc)2, PPh3, Pt/C, and NaOH, can yield branched asymmetric ethers with potential as biodiesel components, exhibiting favorable fuel properties such as elevated flash points and high cetane numbers. acs.org
Research is also exploring the conversion of biogenic this compound into cyclic hydrocarbons, such as monoterpenes (C10H16), through dimerization reactions. diva-portal.org Photosensitized dimerization of this compound, potentially coupled with photobiological this compound production from CO2, offers a sustainable route to jet fuel precursors. diva-portal.orgacs.org This process can yield a mixture of cyclic dimers (limonene, paradiprene, and other C10H16 isomers) which, after hydrogenation, meet the requirements for drop-in jet fuels. rsc.orgdiva-portal.org
Green Chemistry Principles Applied to this compound-Derived Product Synthesis
The synthesis of this compound-derived products is increasingly guided by the principles of green chemistry, aiming to minimize or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.netslideshare.net This involves designing chemical processes that are more environmentally friendly and sustainable. researchgate.netslideshare.net
Key aspects of applying green chemistry principles to this compound chemistry include utilizing renewable feedstocks like biogenic this compound, as discussed above. researchgate.netslideshare.net Additionally, research focuses on developing efficient catalytic methods that reduce the need for harsh reagents and minimize waste generation. researchgate.netresearchgate.netslideshare.net For instance, metal-catalyzed hydrofunctionalization reactions are considered atom-economical, as they efficiently incorporate atoms from the starting materials into the final product, reducing byproduct formation. researchgate.net The use of reusable catalysts and solvent-free reaction conditions are also important aspects of green chemistry being explored in this compound transformations. rsc.orgresearchgate.net
Research into the enzymatic degradation of poly(cis-1,4-isoprene) rubber (natural rubber) also aligns with green chemistry principles by offering a potentially more environmentally friendly alternative to traditional recycling processes that may involve hazardous solvents. researchgate.net Enzymes like 'latex clearing protein' (Lcp) can transform the polymer into more hydrophilic oligo-isoprenoids, providing a biotechnological route for rubber valorization. researchgate.net
The development of new synthetic pathways for this compound derivatives is also being approached with green chemistry in mind. This includes exploring reactions that proceed with high atom economy and utilize safer solvents or solvent-free conditions. researchgate.netslideshare.net The goal is to create sustainable processes for producing valuable chemicals and materials from this compound, reducing the environmental footprint of these industries. researchgate.netresearchgate.net
Vi. Analytical and Methodological Advancements in Isoprene Research
Techniques for Measuring Isoprene (B109036) Emissions from Biological Sources
Measuring this compound emissions directly from biological sources, such as plants, requires sensitive and often real-time techniques to capture the dynamic nature of these emissions.
Photoacoustic Spectroscopy for Real-time this compound Detection
Photoacoustic Spectroscopy (PAS) is an optical technique used for the real-time detection of trace gases, including this compound, emitted from biological samples. researchgate.netresearchgate.net This method relies on the photoacoustic effect, where a gas absorbs modulated light, leading to a pressure wave that can be detected by a microphone. spectroscopyonline.com PAS offers high sensitivity, capable of detecting this compound at parts-per-billion (ppb) levels with a time resolution of approximately one minute in a continuous gas flow. researchgate.net The technique can probe the C-H stretching vibrations in the 3 to 4 µm range, which is suitable for this compound detection. researchgate.net The versatility of PAS allows for adjusting the number of laser lines to enhance selectivity against potentially interfering VOCs. researchgate.net Furthermore, the infrared fingerprint of this compound enables the simultaneous detection of different this compound isotopomers, facilitating on-line labeling experiments to study biochemical regulation. researchgate.netresearchgate.net Studies have successfully applied PAS to monitor the light dependence of this compound emission from plants like Eucalyptus globulus. researchgate.net PAS has also been explored for detecting this compound in human breath samples. researchgate.netssau.rumdpi.com
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for this compound Flux Measurements
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a state-of-the-art technique widely used for measuring VOCs, including this compound, at ambient concentration levels with high sensitivity and fast response time. frontiersin.orgborenv.net This enables the measurement of this compound fluxes using methods like eddy covariance. borenv.net PTR-MS typically uses hydronium ions (H₃O⁺) to ionize target compounds through proton transfer reactions. borenv.netnoaa.gov The protonated ions are then detected by a mass spectrometer. frontiersin.orgresearchgate.net PTR-MS allows for online measurements of gaseous analytes at low mixing ratios. frontiersin.org However, a limitation of PTR-MS is the potential for interference from other compounds with the same nominal molecular mass or fragment ions from other compounds, which can complicate quantification, particularly in urban or complex environments. frontiersin.orgnoaa.govresearchgate.netumn.eduoup.com For example, 2-methyl-3-buten-2-ol (B93329) (MBO) can interfere with this compound measurements in PTR-MS due to signal overlap. frontiersin.org Despite this, comparisons between PTR-MS and Gas Chromatography show good agreement in forested areas where biogenic emissions are dominant. noaa.gov PTR-MS has been used in tall tower measurements to study this compound and its oxidation products, providing insights into regional emissions and atmospheric chemistry. umn.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for separating and identifying different VOCs, including this compound. mdpi.comnih.gov In GC-MS, a sample is first separated into its components by gas chromatography, and then the separated compounds are detected and identified by mass spectrometry. researchgate.net This method is valuable for profiling the complex mixture of VOCs emitted by biological sources and for confirming the identity of compounds detected by other methods like PTR-MS. frontiersin.orgoup.comnih.gov Early studies often utilized GC-MS with sample collection in cartridges for analyzing this compound emissions from plants. mdpi.com GC-MS can also be used for isotopic analysis, such as tracking the incorporation of ¹³C into this compound, which helps in understanding metabolic pathways. oup.comnih.gov While GC-MS provides detailed compositional information, it typically has a lower time resolution compared to real-time techniques like PTR-MS. frontiersin.org However, recent advancements in sampling techniques, such as cumulative headspace injection coupled with GC-MS, have improved the ability to measure trace concentrations of this compound in challenging matrices like seawater. researchgate.net
Atmospheric this compound and Oxidation Product Monitoring
Monitoring this compound and its oxidation products in the atmosphere is crucial for understanding atmospheric chemistry, air quality, and climate interactions. nih.govresearchgate.net This monitoring is conducted using both remote sensing and in-situ measurement platforms.
Remote Sensing Techniques for Regional this compound Column Densities
Remote sensing techniques allow for the measurement of atmospheric constituents over large spatial scales. Satellite-based instruments can provide data on regional this compound column densities. The Cross-track Infrared Sounder (CrIS) on the Suomi-NPP satellite is one such instrument that has been used to obtain global measurements of this compound from space. nih.govresearchgate.netnoaa.govresearchgate.net These measurements provide valuable constraints on this compound emissions and atmospheric oxidation. nih.govresearchgate.net Retrievals from instruments like CrIS, using algorithms such as the Retrieval of Organics from CrIS Radiances (ROCR), can provide daily distributions of this compound column densities at various resolutions. noaa.govumn.edu These satellite observations can reveal discrepancies in modeled this compound emissions and provide insights into spatial and temporal variability. nih.govresearchgate.net For example, satellite data has highlighted potential underestimates of this compound emissions in tropical regions. researchgate.net Combining this compound column data with observations of its oxidation product formaldehyde (B43269) (HCHO) from instruments like OMI can further constrain understanding of atmospheric oxidation processes. nih.govresearchgate.netcopernicus.org
In-situ Measurement Platforms for this compound and its Degradation Products
In-situ measurement platforms provide direct measurements of atmospheric composition at specific locations. These platforms range from ground-based stations and tall towers to airborne laboratories. Instruments like PTR-MS are frequently deployed on these platforms for real-time, high-sensitivity measurements of this compound and its first-generation oxidation products, such as methyl vinyl ketone (MVK) and methacrolein (B123484) (MACR). borenv.netumn.edunih.gov Tall towers, for instance, allow for measurements at different heights, providing vertical profiles and insights into local and regional sources and transport. umn.edu In-situ measurements are essential for understanding the complex atmospheric chemistry involving this compound, including its oxidation by hydroxyl radicals (OH) and the formation of secondary organic aerosols and ozone. nih.govumn.edunih.govacs.org Studies using in-situ data have investigated the relationships between this compound, its oxidation products, and other atmospheric species, helping to evaluate and improve atmospheric models. umn.eduresearchgate.net While in-situ measurements provide detailed information at a point, they are limited in spatial coverage compared to remote sensing techniques.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6557 |
Data Table Example (Illustrative - Data derived from search results)
Table 1: Illustrative this compound Measurement Data
| Measurement Technique | Source Type (Example) | Analyte(s) Measured | Typical Unit | Temporal Resolution | Spatial Coverage |
| Photoacoustic Spectroscopy | Plant Leaf Emission | This compound, this compound Isotopomers | ppb | Minutes | Point/Chamber |
| PTR-MS | Forest Canopy Flux | This compound, MVK, MACR | pptv or nmol m⁻² s⁻¹ | Seconds to Minutes | Point/Tower Footprint |
| GC-MS | Plant Headspace | This compound, various VOCs | pptv or ppbv | Minutes to Hours | Sample-based |
| Satellite Remote Sensing (e.g., CrIS) | Global Atmosphere | This compound Column Density | molecules cm⁻² | Daily/Monthly | Regional to Global |
| In-situ (Ground-based) | Ambient Air | This compound, Oxidation Products | pptv or ppbv | Seconds to Minutes | Point |
Isotopic Labeling Studies in this compound Research
Isotopic labeling, particularly with carbon isotopes, is a powerful technique used to investigate the complex processes of this compound biosynthesis in plants and to trace the sources of atmospheric this compound. By using isotopes like Carbon-13 (¹³C), researchers can track the movement of carbon atoms through metabolic pathways and atmospheric reactions. frontiersin.orgresearchgate.netnih.gov
Carbon Isotope Tracers in this compound Biosynthesis Pathways
Stable carbon isotopes, such as ¹³C, are employed to understand how plants produce this compound. While recently assimilated carbon from photosynthesis is considered the primary source, studies using ¹³CO₂ labeling have indicated that other carbon sources can also contribute to this compound production. plos.orgresearchgate.netnih.gov
Experiments involving feeding ¹³C-labeled glucose to plants, for example, have provided evidence that xylem-transported carbohydrates can be used as carbon sources for this compound biosynthesis. nih.govresearchgate.net The rate and extent of ¹³C incorporation into this compound can be measured using techniques like proton-transfer-reaction mass spectrometry (PTR-MS), which can distinguish different isotopologues (molecules with the same chemical formula but different isotopic compositions). plos.orgnih.gov
Research has shown that under conditions of limited photosynthesis, alternative carbon pools may become increasingly important for this compound formation. nih.gov These alternative sources are likely derived from cytosolic pyruvate (B1213749)/phosphoenolpyruvate (B93156) equivalents and are incorporated into this compound via the plastidic deoxyxylulose-5-phosphate pathway. nih.gov Studies have observed that a significant fraction of emitted this compound carbon can remain unlabeled even after extended exposure to ¹³CO₂, suggesting the involvement of carbon sources with a different isotopic signature than recently fixed carbon. plos.orgresearchgate.netnih.gov
Data from ¹³CO₂ labeling experiments can reveal the kinetics of carbon transfer into this compound. For instance, studies have measured the rates at which different mass variants of this compound (isotopologues) appear and reach a steady state, providing insights into the metabolic pathways involved. plos.org
Isotopic Signatures for Source Apportionment of Atmospheric this compound
The stable carbon isotopic composition (¹³C/¹²C ratio, expressed as δ¹³C) of atmospheric this compound can serve as a tracer to identify its sources. Different sources of organic compounds, including biogenic emissions like this compound and anthropogenic emissions, have distinct isotopic signatures. mdpi.commdpi.com
By analyzing the δ¹³C values of atmospheric this compound and its oxidation products, researchers can apportion the contributions from various sources. mdpi.com For example, studies have used stable carbon isotopes to differentiate between combustion-related emissions and natural emissions contributing to carbonaceous aerosols in the atmosphere. mdpi.commdpi.com
The interpretation of stable carbon isotope signatures for source apportionment can be complex due to atmospheric processing, which can influence the isotopic composition of compounds. copernicus.org However, combined with other analytical techniques and modeling approaches, isotopic signatures provide valuable information for understanding the origins and transformations of this compound in the atmosphere. mdpi.commdpi.comcopernicus.org
Stable isotope probing (SIP) with ¹³C-labeled this compound has also been used to identify microorganisms in soil and leaves that are active in degrading this compound, providing insights into the microbial sink for this compound. frontiersin.orgessex.ac.uk
Computational Chemistry and Modeling in this compound Studies
Computational chemistry and modeling play a crucial role in complementing experimental studies of this compound, providing insights into its reactivity and interactions at a molecular level. These methods allow researchers to explore reaction mechanisms, calculate energetic properties, and model the behavior of this compound and related enzymes. fz-juelich.denih.govcopernicus.orgmacalester.eduresearchgate.netresearchgate.netacs.orgwhiterose.ac.uk
Quantum Chemical Calculations of this compound Reactivity
Quantum chemical calculations, such as density functional theory (DFT) and ab initio methods, are used to study the reactivity of this compound with various atmospheric species, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone. fz-juelich.denih.govcopernicus.orgmacalester.eduresearchgate.netresearchgate.netacs.orgwhiterose.ac.ukrsc.org These calculations can determine the energetics of reaction pathways, identify transition states, and predict the products formed. fz-juelich.demacalester.eduwhiterose.ac.ukrsc.org
For example, quantum chemical calculations have been employed to investigate the reaction of this compound with the nitrate radical, providing evidence for new reaction pathways involving hydroperoxy aldehydes and epoxy products. fz-juelich.de They have also been used to study the interaction of this compound with water surfaces, indicating that this compound interacts with water mainly through H-π bonding, which can influence its reactivity at the air-water interface. nih.govresearchgate.net
These calculations help to refine atmospheric chemical mechanisms by providing detailed information on the kinetics and products of this compound reactions. fz-juelich.demacalester.edursc.org
Molecular Modeling of this compound Synthase-Substrate Interactions
Molecular modeling techniques are applied to study the enzyme responsible for this compound biosynthesis, this compound synthase (IspS), and its interactions with its substrate, dimethylallyl diphosphate (B83284) (DMAPP). nih.govresearchgate.netgoogle.comgoogle.comacs.org These methods, including homology modeling and molecular dynamics simulations, can provide insights into the three-dimensional structure of the enzyme, the nature of its active site, and how it binds and catalyzes the conversion of DMAPP to this compound. nih.govresearchgate.netgoogle.comgoogle.com
Structural alignments with other terpene synthases and analysis of inter-fragment interaction energies within the IspS-substrate complex model help to understand the molecular basis of this compound emission diversity in different plant species. nih.govresearchgate.net Molecular modeling can identify key amino acid residues involved in substrate binding and catalysis, which is valuable for protein engineering efforts aimed at improving this compound production. google.comgoogle.comacs.org For instance, studies have used modeling to investigate how modifications in the substrate access loop or the diphosphate/metal binding site of IspS can affect enzyme activity. google.comgoogle.com
Modeling can also be used to explore the effects of fusing IspS with other proteins on its catalytic activity and substrate accessibility. acs.org
Q & A
Q. What methodologies are employed to quantify isoprene emissions from plant foliage under varying environmental conditions?
this compound emissions can be measured using gas chromatography (GC) coupled with flame ionization detection (FID) or proton-transfer-reaction mass spectrometry (PTR-MS). Portable sensors enable real-time monitoring in field studies, while controlled environments (e.g., growth chambers) allow manipulation of light and temperature. Emission rates are modeled using algorithms that account for photosynthetic active radiation (PAR) and leaf temperature, as described in global biogenic volatile organic compound (BVOC) models .
Q. How is the this compound rule applied to validate terpene biosynthesis pathways in laboratory settings?
The this compound rule (C₅H₈ repeating units) is tested via structural elucidation of terpenes using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, head-to-tail linkage of this compound units in monoterpenes (C₁₀H₁₆) is confirmed through fragmentation patterns in mass spectra and carbon-proton coupling in NMR .
Q. What experimental designs are recommended for isolating this compound synthase activity in vitro?
this compound synthase activity is assayed by homogenizing plant tissue (e.g., poplar leaves) in phosphate buffer, followed by ammonium sulfate precipitation and column chromatography for enzyme purification. Activity is quantified by incubating the enzyme with dimethylallyl diphosphate (DMADP) and measuring this compound production via GC. Controls include heat-denatured enzyme and substrate-free reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's antioxidant role under different abiotic stress conditions?
Conflicting results (e.g., increased vs. decreased emissions under drought) are analyzed through multifactorial experiments that isolate variables like light intensity, temperature, and soil moisture. Statistical models (e.g., mixed-effects regression) quantify interactions between stress factors. For example, water-stressed Populus clones show divergent this compound emission trends correlated with photochemical quenching (qL) and non-photochemical quenching (NPQ), requiring genotype-specific metabolic profiling .
Q. What advanced computational models integrate satellite-derived data to predict global this compound emissions?
Global emission models (e.g., MEGAN) use satellite-based leaf area index (LAI), PAR, and temperature data at 0.5° × 0.5° resolution. Machine learning frameworks incorporate multi-omics data (e.g., transcriptomic profiles of this compound synthase) to refine spatial-temporal predictions. Validation involves ground-based flux towers and airborne sampling campaigns .
Q. How do isotopic labeling techniques clarify the metabolic fate of this compound in atmospheric chemistry studies?
Stable isotope labeling (e.g., ¹³C-isoprene) tracks oxidation products in smog chamber experiments. Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) quantifies incorporation into secondary organic aerosols (SOA). Competing pathways (OH radical vs. ozone-initiated oxidation) are modeled using kinetic isotope effects (KIE) .
Methodological Guidance for Research Design
Q. What statistical approaches address variability in this compound emission datasets across plant species?
Hierarchical Bayesian models account for interspecies variability by pooling data across taxa while estimating species-specific parameters. Sensitivity analysis identifies key drivers (e.g., light-response curves), and bootstrapping validates model robustness against outliers .
Q. How should researchers formulate hypotheses on this compound's role in plant thermotolerance?
Hypotheses must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "this compound emission reduces lipid peroxidation in thylakoid membranes under heat stress, as measured by malondialdehyde (MDA) levels and chlorophyll fluorescence kinetics." Experimental designs should include wild-type vs. non-emitting transgenic lines .
Data Interpretation and Reproducibility
Q. What protocols ensure reproducibility in this compound synthase kinetic assays?
Detailed reporting of enzyme extraction buffers (e.g., 50 mM Tris-HCl, pH 7.5), substrate concentrations (DMADP: 0.1–1 mM), and reaction temperatures (25–35°C) is critical. Supporting information should include raw chromatograms and Michaelis-Menten plots with error bars from triplicate trials .
Q. How can meta-analyses reconcile disparities in this compound's climate feedback effects across studies?
Meta-regression frameworks (e.g., PRISMA guidelines) standardize data extraction from published emission factors and oxidation rates. Moderator variables (e.g., study region, measurement technique) are coded to assess heterogeneity. Public repositories like ESS-DIVE archive datasets for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
